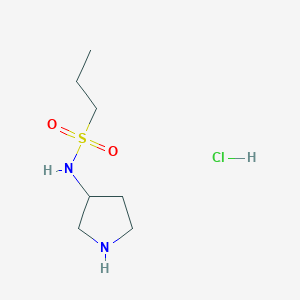

N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules containing multiple functional groups. The official IUPAC name for this compound is N-[(3S)-pyrrolidin-3-yl]propane-1-sulfonamide hydrochloride, which precisely describes the stereochemical configuration and connectivity of the molecular framework. This nomenclature indicates the presence of a sulfonamide functional group attached to the third carbon of a propane chain, which is subsequently linked to the nitrogen atom of a pyrrolidine ring system in the S-configuration.

The compound is catalogued under multiple chemical identification systems, with the Chemical Abstracts Service registry number 1568015-35-9 for the specific hydrochloride salt form. Alternative systematic names include N-[(3S)-pyrrolidin-3-yl]propane-1-sulfonamide hydrochloride and (S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride, both of which emphasize the stereochemical specificity of the compound. The PubChem Compound Identifier for this specific salt form is 156595687, while the parent compound N-[(3S)-pyrrolidin-3-yl]propane-1-sulfonamide is assigned CID 51714863.

The International Chemical Identifier for the hydrochloride salt is InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-7-3-4-8-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m0./s1, which provides a complete structural description including stereochemical information. The corresponding InChI Key is QIQSUQJZMACKPG-FJXQXJEOSA-N, serving as a condensed identifier for database searches and structural comparisons. The Simplified Molecular Input Line Entry System representation is CCCS(=O)(=O)N[C@H]1CCNC1.Cl, which encodes the complete molecular structure including the stereochemical configuration at the pyrrolidine carbon.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C7H17ClN2O2S, representing the complete hydrochloride salt form of the compound. This formula indicates the presence of seven carbon atoms, seventeen hydrogen atoms (including the proton from the hydrochloride), one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The parent compound, without the hydrochloride moiety, has the molecular formula C7H16N2O2S and represents the free base form of the sulfonamide.

The molecular weight of the hydrochloride salt is calculated to be 228.74 grams per mole, as determined through computational analysis using PubChem release 2021.08.13. In comparison, the parent compound N-[(3S)-pyrrolidin-3-yl]propane-1-sulfonamide has a molecular weight of 192.28 grams per mole. This difference of 36.46 atomic mass units corresponds precisely to the addition of hydrogen chloride (HCl) to form the salt, demonstrating the stoichiometric relationship between the base and acid components.

The exact mass of the hydrochloride salt, calculated using high-precision atomic masses, provides additional characterization data essential for mass spectrometric identification and purity assessment. The molecular weight distribution and isotopic patterns can be predicted based on the natural abundance of constituent elements, particularly considering the chlorine isotope pattern which creates characteristic mass spectral signatures. The molar mass serves as a fundamental parameter for quantitative analytical methods and pharmaceutical formulation calculations.

X-ray Crystallographic Studies of Sulfonamide Derivatives

Crystallographic investigations of sulfonamide derivatives, including compounds structurally related to this compound, have provided comprehensive insights into the geometric parameters and conformational preferences of this important class of molecules. X-ray crystallographic studies reveal that sulfonamide functional groups exhibit remarkably consistent bond lengths and angles across diverse molecular frameworks, indicating the inherent stability and predictable geometry of this moiety.

Recent crystallographic analyses of six compounds containing sulfonamide moieties demonstrate that the geometric parameters of the sulfonamide group depend minimally on the nature of substituents attached to the molecular framework. The sulfur-oxygen double bond lengths in sulfonamide structures consistently range from 1.428 to 1.455 angstroms, while sulfur-nitrogen bond distances typically measure between 1.608 and 1.649 angstroms. These measurements align closely with theoretical predictions and established literature values, confirming the robust nature of sulfonamide structural parameters.

| Bond Type | Length Range (Å) | Reference Compounds |

|---|---|---|

| S=O | 1.428 - 1.455 | Sulfonamide derivatives I-VI |

| S-N | 1.608 - 1.649 | Various sulfonamide structures |

| S-C | 1.725 - 1.761 | Aromatic and aliphatic sulfonamides |

| N-C | 1.407 - 1.468 | Pyrrolidine-containing sulfonamides |

The conformational analysis of sulfonamide derivatives reveals preferential orientations that optimize intramolecular and intermolecular interactions. Cambridge Structural Database searches indicate that sulfonamide groups preferentially adopt conformations where the hydrogen-nitrogen-sulfur-oxygen dihedral angle ranges from 1 to 10 degrees. This conformational preference allows the nitrogen lone pair to interact favorably with sulfur d-orbitals, contributing to the overall stability of the sulfonamide framework.

Crystallographic studies of related pyrrolidine-containing sulfonamides demonstrate that the pyrrolidine ring adopts puckered conformations that facilitate hydrogen bonding interactions within crystal lattices. The five-membered pyrrolidine ring typically exhibits envelope or half-chair conformations, with the nitrogen atom often positioned out of the plane defined by the four carbon atoms. These conformational features influence the overall molecular geometry and contribute to the three-dimensional packing arrangements observed in crystalline structures.

Properties

IUPAC Name |

N-pyrrolidin-3-ylpropane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-7-3-4-8-6-7;/h7-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQSUQJZMACKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-96-2 | |

| Record name | 1-Propanesulfonamide, N-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Formation of the Pyrrolidine Ring or Pyrrolidin-3-yl Intermediate

- The pyrrolidine ring can be synthesized via cyclization reactions of aminoalcohols or related precursors.

- Literature reports indicate that 5-membered ring closure reactions to form pyrrolidine derivatives proceed rapidly due to low ring strain and favorable entropy changes.

- For example, brominated aminoalcohols can undergo intramolecular nucleophilic substitution to yield pyrrolidine rings efficiently under mild conditions, often facilitated by base catalysts such as triethylamine.

Sulfonation to Introduce the Propane-1-sulfonamide Group

- The amino intermediate bearing the pyrrolidine ring is reacted with a suitable propane-1-sulfonation reagent.

- Common sulfonation reagents include 1-(propylsulfonyl)-1H-1,2,4-triazole or propane-1-sulfonyl chlorides.

- The reaction typically proceeds under mild to moderate temperatures in an inert atmosphere to avoid side reactions.

- Bases such as sodium carbonate, potassium carbonate, sodium bicarbonate, or triethylamine are employed to neutralize the acid generated and drive the reaction forward.

Formation of the Hydrochloride Salt

- The free base form of N-(pyrrolidin-3-yl)propane-1-sulfonamide is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

- This salt formation enhances the compound’s stability and facilitates crystallization.

- Crystallization is often performed by dissolving the crude product in a solvent mixture (e.g., ethanol/water) at elevated temperature (~80°C), followed by slow cooling to precipitate the crystalline hydrochloride salt.

- The product is then filtered and dried under vacuum at 45-55°C to obtain the pure hydrochloride salt.

Representative Synthetic Procedure (Based on Patent Literature)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Amino precursor (pyrrolidin-3-yl compound) | Prepared via cyclization of aminoalcohol or related intermediate | Pyrrolidine intermediate |

| 2 | Propane-1-sulfonation reagent (e.g., 1-(propylsulfonyl)-1H-1,2,4-triazole) and base (NaHCO3 or K2CO3) | Reaction under inert atmosphere, moderate temperature | Formation of N-(pyrrolidin-3-yl)propane-1-sulfonamide |

| 3 | HCl in ethanol/water solvent mixture | Dissolution at 80°C, slow cooling | Crystallization of hydrochloride salt |

| 4 | Vacuum drying at 45-55°C | Removal of residual solvents | Pure N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride |

Analytical and Purification Notes

- Purity is monitored by techniques such as UPLC-MS and powder X-ray diffraction (PXRD).

- PXRD patterns for crystalline hydrochloride salts typically show characteristic peaks (e.g., at 13.0°, 14.8°, and 23.3° 2θ ± 0.2°).

- Filtration through polishing filters removes insoluble impurities.

- Washing with saturated sodium bicarbonate solutions during workup helps remove acidic byproducts and enhances purity.

Comparative Data of Related Compounds and Synthetic Variants

| Compound Name | Key Structural Feature | Sulfonation Reagent | Base Used | Crystallization Solvent | Notes |

|---|---|---|---|---|---|

| This compound | Pyrrolidine ring, propane-1-sulfonamide | 1-(propylsulfonyl)-1H-1,2,4-triazole | Sodium bicarbonate | Ethanol/water (2:1) | Efficient crystallization, high purity salt |

| N-(piperidin-3-yl)propane-2-sulfonamide hydrochloride | Piperidine ring instead of pyrrolidine | Similar sulfonation reagents | Potassium carbonate | Ethanol/water | Different stereochemistry affects biological activity |

| N-(methylpyrrolidin-3-yl)propane-1-sulfonamide | Methyl-substituted pyrrolidine | Propane-1-sulfonyl chloride | Triethylamine | Methanol | Modified sterics influence binding properties |

Research Findings and Optimization Insights

- Reaction temperature and base choice critically influence yield and selectivity.

- Using bicarbonate salts (NaHCO3 or KHCO3) as bases provides mild conditions that minimize side reactions.

- Slow cooling during crystallization favors formation of well-defined crystalline hydrochloride salt suitable for pharmaceutical applications.

- Alternative solvents, such as methanol or isopropanol, can be used but may affect crystallization behavior and purity.

- Continuous flow reactors have been explored for scale-up to improve reproducibility and process control.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Key Compounds for Comparison:

(S)-1-((3-Fluorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine hydrochloride (10d)

N-(pyrrolidin-3-yl)benzene-sulfonamide hydrochloride (hypothetical analogue for SAR analysis)

Table 1: Structural and Pharmacological Comparison

Mechanistic and Functional Insights

- Compound 10d: This structurally complex analogue exhibits dual 5-HT₆/D₃ antagonism with sub-nanomolar affinity for 5-HT₆ (Ki = 0.89 nM) due to its fluorophenyl-sulfonyl group and extended aromatic system, which enhance π-π stacking and hydrophobic interactions in receptor pockets. However, its larger molecular weight and lipophilic fluorophenyl group may limit blood-brain barrier (BBB) penetration compared to simpler sulfonamides .

- While its 5-HT₆ affinity is likely weaker than 10d (estimated Ki ~100 nM), it may offer advantages in metabolic stability and synthetic accessibility.

- Benzene-sulfonamide Analogue : Replacing propane with a benzene ring introduces steric bulk, which could diminish receptor binding (estimated Ki ~500 nM for 5-HT₆) but increase selectivity over D₃ receptors.

Research Implications and Limitations

While N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride serves as a foundational structure for CNS drug discovery, its lower receptor affinity compared to 10d highlights the trade-off between structural simplicity and potency. Further optimization, such as introducing halogen substituents or hybridizing with aromatic systems, could bridge this gap.

Biological Activity

N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is a sulfonamide compound with notable biological activity, primarily explored in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₇ClN₂O₂S

- Molecular Weight : 192.28 g/mol

- Functional Groups : Sulfonamide group, pyrrolidine ring

The compound's structure features a sulfonamide group attached to a propane chain, with a pyrrolidine moiety that contributes to its unique biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its structural characteristics allow it to interact effectively with various biological targets, which may lead to therapeutic applications in treating diseases such as cancer and inflammatory disorders.

The compound primarily functions through the inhibition of specific enzymes. Notably, it has been studied for its interaction with Janus kinase 1 (JAK1), which plays a crucial role in mediating inflammatory responses and immune functions. Inhibition of JAK1 can potentially lead to therapeutic effects in autoimmune diseases.

Enzyme Inhibition Studies

- JAK1 Inhibition : this compound has shown promise as a selective inhibitor of JAK1 in various biological assays. This inhibition is significant for developing treatments for conditions characterized by excessive inflammation.

- Neutral Sphingomyelinase 2 (nSMase2) Inhibition : Related compounds have been identified as nSMase2 inhibitors, which are vital in neurodegenerative diseases. The structure–activity relationship (SAR) studies have highlighted the importance of the pyrrolidine ring in enhancing biological activity against nSMase2 .

Comparative Biological Activity

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(pyrrolidin-3-yl)propane-1-sulfonamide | Pyrrolidine ring and sulfonamide group | JAK1 inhibitor | Selectivity towards JAK1 |

| N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide | Methyl substitution on nitrogen | Selective JAK1 inhibitor | Enhanced bioavailability |

| N-(cyclohexyl)-N-(pyrrolidin-3-yl)propane-1-sulfonamide | Cyclohexyl group instead of methyl | Diverse pharmacological effects | Broader activity spectrum |

This table illustrates how modifications in molecular structure can lead to differences in biological activity and therapeutic potential.

Pharmacological Applications

The potential applications of this compound span several therapeutic areas:

- Anti-inflammatory Agents : Due to its JAK1 inhibitory activity, the compound is a candidate for developing anti-inflammatory drugs.

- Neuroprotective Agents : Its role in inhibiting nSMase2 suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where pyrrolidin-3-amine reacts with propane-1-sulfonyl chloride under controlled conditions. Reagents such as triethylamine or DIPEA are used to neutralize HCl byproducts. Reaction optimization (e.g., solvent polarity, temperature, stoichiometry) is critical to minimize side reactions like over-sulfonation . Post-synthesis, purification involves recrystallization or column chromatography, followed by hydrochloride salt formation using HCl gas or aqueous HCl .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm sulfonamide linkage (δ ~2.8–3.2 ppm for sulfonyl protons) and pyrrolidine ring conformation.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNOS·HCl).

- HPLC/LC-MS : Assess purity (>95%) with reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the hydrophilic sulfonamide and hydrochloride groups. Test solubility via gravimetric analysis or UV-Vis spectroscopy .

- Stability : Store at 2–8°C in airtight, light-protected containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and analyze by HPLC .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Radioligand Binding Assays : Use - or -labeled analogs to measure affinity for receptors (e.g., serotonin or dopamine receptors). Competitive binding experiments with known antagonists (e.g., ketanserin for 5-HT receptors) validate specificity .

- Functional Assays : Employ calcium flux or cAMP assays in transfected HEK293 cells to assess agonist/antagonist activity. Dose-response curves (IC/EC) quantify potency .

Q. What computational strategies are used to model the compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with JAK kinases) using software like GROMACS or AMBER. Focus on sulfonamide-pyrrolidine conformational flexibility and hydrogen-bonding networks .

- ADMET Prediction : Use QSAR tools (e.g., SwissADME) to predict blood-brain barrier penetration (topological polar surface area = 94.8 Ų), metabolic stability (CYP450 interactions), and toxicity (AMES test alerts) .

Q. How should researchers address contradictions in experimental data (e.g., conflicting receptor binding results)?

- Methodological Answer :

- Reproducibility Checks : Validate assays across multiple labs, standardizing buffer conditions (pH, ion concentration) and cell lines.

- Orthogonal Methods : Cross-verify binding data with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out assay artifacts .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to resolve binding poses and identify allosteric vs. orthosteric interactions .

Q. What safety protocols are essential for handling this compound in vitro and in vivo?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.